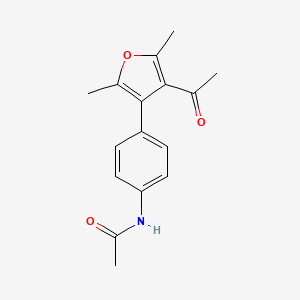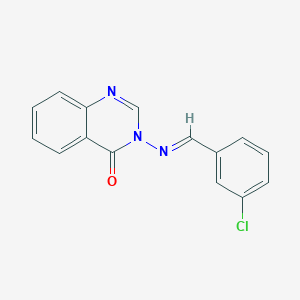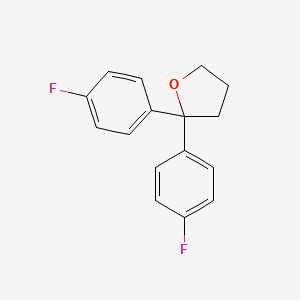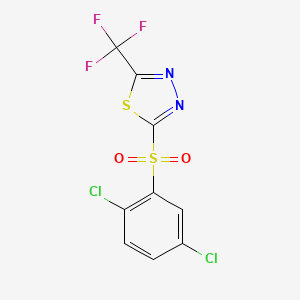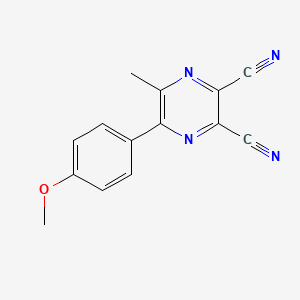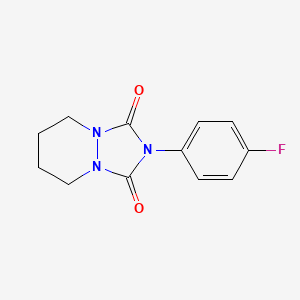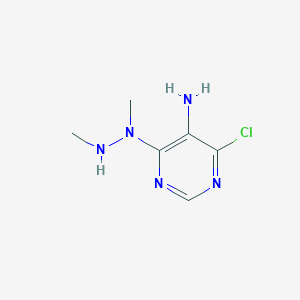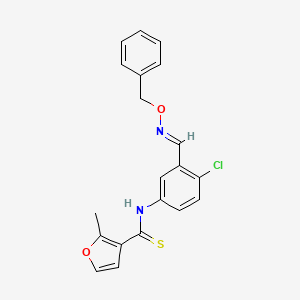
3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- is a complex organic compound that belongs to the class of furancarbothioamides. These compounds are characterized by the presence of a furan ring, a carbothioamide group, and various substituents that can significantly influence their chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carbothioamide Group: This step may involve the reaction of a furan derivative with thiourea or related compounds under specific conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.
Reduction: Reduction reactions may target the carbothioamide group or other reducible moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.
Major Products
The major products formed from these reactions will depend on the specific reaction pathways and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which 3-Furancarbothioamide, N-(4-chloro-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl- exerts its effects will depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other furancarbothioamides with different substituents. Examples include:
- 3-Furancarbothioamide, N-(4-chloro-3-(((methoxy)imino)methyl)phenyl)-2-methyl-
- 3-Furancarbothioamide, N-(4-bromo-3-(((phenylmethoxy)imino)methyl)phenyl)-2-methyl-
Propiedades
Número CAS |
178870-45-6 |
|---|---|
Fórmula molecular |
C20H17ClN2O2S |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
N-[4-chloro-3-[(E)-phenylmethoxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C20H17ClN2O2S/c1-14-18(9-10-24-14)20(26)23-17-7-8-19(21)16(11-17)12-22-25-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,26)/b22-12+ |
Clave InChI |
HVZVBIOFVWTMMC-WSDLNYQXSA-N |
SMILES isomérico |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OCC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


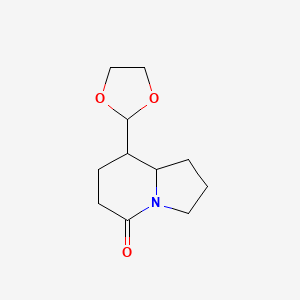
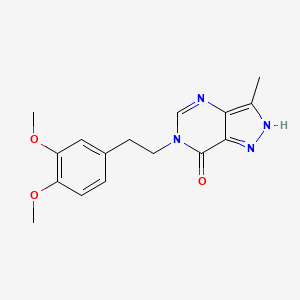
![3-Butanoyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12909296.png)
